molecular formula C15H21N5OS B10808553 N-tert-butyl-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-tert-butyl-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B10808553
M. Wt: 319.4 g/mol
InChI Key: AOSQLVUBXDEHRK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol acetamide class, characterized by a pyridine-substituted triazole core linked to an N-tert-butyl acetamide group. Its molecular formula is C₁₃H₁₈N₆OS (MW: 306.39 g/mol), with a purity of 95% .

Properties

Molecular Formula

C15H21N5OS

Molecular Weight

319.4 g/mol

IUPAC Name

N-tert-butyl-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H21N5OS/c1-5-20-13(11-8-6-7-9-16-11)18-19-14(20)22-10-12(21)17-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,21)

InChI Key

AOSQLVUBXDEHRK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC(C)(C)C)C2=CC=CC=N2

Origin of Product

United States

Biological Activity

N-tert-butyl-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C21H31N5O2S and a molecular weight of 417.6 g/mol. Its structure includes a triazole ring, which is known for its diverse biological activities, particularly in the development of pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole moiety allows for the modulation of enzyme activity and receptor interactions, which can influence multiple biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
  • Receptor Binding: It can bind to receptors that play critical roles in cellular signaling, affecting processes like cell proliferation and apoptosis.

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazole Derivative AStaphylococcus aureus3.12 μg/mL
Triazole Derivative BEscherichia coli12.5 μg/mL

These findings suggest that this compound may possess similar antimicrobial properties.

Anticancer Activity

Research indicates that triazole derivatives can exhibit anticancer activity through various mechanisms, including the inhibition of cell growth and induction of apoptosis in cancer cells. For example:

  • In Vitro Studies: Compounds similar to N-tert-butyl derivatives have shown IC50 values indicating potent anticancer activity against human colon cancer cell lines.
    • Example: Compound X showed an IC50 value of 4.36 μM compared to doxorubicin's potency.
  • Mechanism Insights: Molecular docking studies suggest that these compounds may inhibit tyrosine kinases involved in cancer progression.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various triazole derivatives against Mycobacterium tuberculosis. The results indicated that while some compounds were less effective than rifampicin, certain derivatives demonstrated promising inhibition rates.

Case Study 2: Anticancer Efficacy

In another investigation focused on human cancer cell lines, several synthesized triazole derivatives were screened for their cytotoxic effects. One notable derivative displayed significant growth inhibition with an IC50 value indicating high potency.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns and Molecular Properties

Table 1: Substituent Variations and Key Properties
Compound Name / ID R₁ (Triazole) R₂ (Acetamide) Pyridine Position Molecular Weight (g/mol) Key Applications/Activities
Target Compound 4-Ethyl N-tert-butyl 2-pyridinyl 306.39 Not explicitly stated (inferred structural studies)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-Ethyl 4-Ethylphenyl 3-pyridinyl 355.44 Orco agonist (olfaction modulation)
OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) 4-Ethyl 4-Isopropylphenyl 4-pyridinyl 381.47 Orco agonist
N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl 2-tert-butylphenyl 4-pyridinyl 380.46 Structural studies
N-tert-butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Methyl N-tert-butyl Pyrazin-2-yl 306.39 Purity analysis (95%)
GPR-17 ligand (2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide) Complex substituents 4-Isopropylphenyl N/A ~600 (estimated) GPCR modulation (neuroinflammation)

Key Observations :

  • Pyridine Position : The target compound’s 2-pyridinyl group distinguishes it from VUAA-1 (3-pyridinyl) and OLC-12 (4-pyridinyl), which are optimized for Orco receptor agonism .
  • Bioactivity : Derivatives with electron-withdrawing groups (e.g., chloro, fluoro) on the acetamide aryl ring show enhanced antimicrobial and anti-inflammatory activities , but the target compound’s tert-butyl group may prioritize stability over reactivity.
Table 2: Activity Comparison of Selected Analogues
Compound Antimicrobial (MIC, μg/mL) Antioxidant (IC₅₀, μM) Anti-inflammatory (% Inhibition)
Target Compound Not reported Not reported Not reported
KA3 (N-(3-chlorophenyl) derivative) 12.5 (E. coli) 45.2 78%
KA14 (N-(4-nitrophenyl) derivative) 6.25 (S. aureus) 32.7 85%
7h (N-(2-Ethyl-6-methylphenyl) N/A 58.3 N/A

Insights :

  • The target compound’s lack of electron-withdrawing groups may limit antimicrobial potency compared to KA3 and KA14 .
  • Antioxidant activity correlates with hydrogen peroxide scavenging, which is influenced by substituent electronic effects .

Drug-Likeness and Physicochemical Parameters

  • logP : Estimated at ~2.5 for the target compound (tert-butyl group contributes +0.7 vs. ethyl ).
  • Solubility : Lower than analogues with polar groups (e.g., sulfamoyl in ).

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